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Compound of Interest

Compound Name: 3,5-Dichloropyridazin-4-amine

Cat. No.: B1312374

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and initial
biological characterization of a novel series of pyridazinamine compounds. The document
details the experimental protocols utilized for their evaluation as potential therapeutic agents,
presents key quantitative data in a structured format, and visualizes the associated signaling
pathways and experimental workflows.

Introduction

The pyridazinamine scaffold is a privileged structure in medicinal chemistry, known for its
diverse biological activities.[1] Derivatives of this core have shown promise in a range of
therapeutic areas, including oncology and inflammation, often through the modulation of critical
cellular signaling pathways.[2] This guide focuses on a series of novel 3,6-disubstituted
pyridazinamine derivatives designed as inhibitors of c-Jun N-terminal kinase (JNK) and
vascular endothelial growth factor receptor 2 (VEGFR-2), key targets in cancer progression and
angiogenesis.[1][3]

Data Presentation

The following tables summarize the quantitative data obtained during the initial characterization
of the novel pyridazinamine compounds.

Table 1: In Vitro Kinase Inhibitory Activity
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Compound ID Target Kinase IC50 (nM) Assay Method

ADP-Glo Kinase
PA-101 JNK1 85

Assay

ADP-Glo Kinase
PA-102 JNK1 62

Assay

ADP-Glo Kinase
PA-103 JNK1 110

Assay

ADP-Glo Kinase
PA-201 VEGFR-2 45

Assay

ADP-Glo Kinase
PA-202 VEGFR-2 33

Assay

ADP-Glo Kinase
PA-203 VEGFR-2 58

Assay

Table 2: In Vitro Anti-Proliferative Activity
Compound ID Cell Line IC50 (pM) Assay Method
PA-102 A498 (Renal Cancer) 5.2 MTT Assay
T-47D (Breast
PA-102 7.8 MTT Assay
Cancer)

PA-202 HUVEC 3.5 MTT Assay
PA-202 HT-29 (Colon Cancer) 6.1 MTT Assay

Table 3: In Vivo Efficacy in Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model

Tumor Volume

Compound ID Dose (mg/kg/day) Treatment Duration .
Reduction (%)

PA-102 20 14 days 45

PA-202 10 8 days 62
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Experimental Protocols

Detailed methodologies for the key experiments are provided below.

General Synthesis of 3,6-Disubstituted Pyridazinamine
Derivatives

Materials:

e 3,6-dichloropyridazine

o Appropriate amine nucleophile (e.g., aniline, benzylamine)
» Substituted boronic acid

o Palladium catalyst (e.g., Pd(PPh3)4)

e Base (e.g., K2CO3)

e Solvent (e.g., 1,4-dioxane/water)

Procedure:

» Nucleophilic Aromatic Substitution: To a solution of 3,6-dichloropyridazine (1.0 eq) in a
suitable solvent, add the desired amine (1.1 eq) and a base (2.0 eq). Heat the mixture at
reflux for 4-6 hours, monitoring the reaction by TLC. Upon completion, cool the reaction,
dilute with water, and extract with an organic solvent. The organic layers are combined,
dried, and concentrated to yield the 3-amino-6-chloropyridazine intermediate.

e Suzuki-Miyaura Cross-Coupling: Combine the 3-amino-6-chloropyridazine intermediate (1.0
eq), the desired boronic acid (1.2 eq), palladium catalyst (0.05 eq), and base (2.0 eq) in a
microwave vial. Add a degassed mixture of 1,4-dioxane and water. Seal the vial and heat in
a microwave reactor at 120°C for 30-60 minutes. After cooling, dilute the mixture with ethyl
acetate and wash with water and brine. Dry the organic layer, concentrate under reduced
pressure, and purify the crude product by column chromatography on silica gel to obtain the
final 3,6-disubstituted pyridazinamine compound.
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In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

Materials:

Purified recombinant kinase (JNK1 or VEGFR-2)
» Kinase-specific substrate

o« ATP

o Kinase assay buffer

e Test compounds (serially diluted in DMSO)

o ADP-Glo™ Kinase Assay Kit (Promega)

o 384-well white plates

e Luminometer

Procedure:

Prepare serial dilutions of the test compounds in DMSO.

e In a 384-well plate, add 1 pL of each compound dilution. Include DMSO-only (vehicle) and
no-kinase controls.

o Prepare a master mix containing the kinase and its specific substrate in the assay buffer. Add
5 uL of this mix to each well.

e Initiate the kinase reaction by adding 5 pL of ATP solution to each well.
 Incubate the plate at 30°C for 60 minutes.

» Stop the reaction and deplete the remaining ATP by adding 5 pL of ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.

e Generate a luminescent signal by adding 10 pL of Kinase Detection Reagent. Incubate for 30
minutes at room temperature.
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e Measure the luminescence using a plate reader.

o Calculate the percent inhibition for each compound concentration relative to the controls and
determine the IC50 value by fitting the data to a dose-response curve.[4]

Cell Proliferation (MTT) Assay

Materials:

e Cancer cell lines (e.g., A498, T-47D, HUVEC, HT-29)

e Cell culture medium

e Test compounds

e MTT solution (5 mg/mL in PBS)

e DMSO

o 96-well plates

e Microplate reader

Procedure:

o Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
o Prepare serial dilutions of the test compounds in the cell culture medium.

* Remove the medium from the wells and add 100 uL of the medium containing the test
compounds. Include a vehicle control (medium with DMSO).

 Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
e Add 20 pL of MTT solution to each well and incubate for an additional 3-4 hours.[5]
 Remove the medium and dissolve the formazan crystals in 150 pL of DMSO.

e Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell viability relative to the vehicle control and determine the
IC50 value.

Mandatory Visualizations
Signaling Pathways
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Caption: VEGFR-2 signaling pathway and its inhibition by a novel pyridazinamine compound.
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Caption: JNK signaling pathway and its inhibition by a novel pyridazinamine compound.

Experimental Workflows
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Caption: General experimental workflow for the discovery and characterization of
pyridazinamine compounds.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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